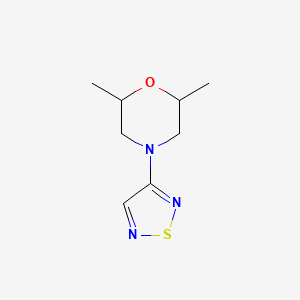
3-methyl-5-((2-(trifluoromethyl)piperidin-1-yl)methyl)isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-methyl-5-((2-(trifluoromethyl)piperidin-1-yl)methyl)isoxazole” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered ring with two non-adjacent nitrogen and oxygen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom. The trifluoromethyl group attached to the piperidine ring is a common motif in pharmaceuticals and agrochemicals due to its high stability and lipophilicity .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the isoxazole ring, possibly through a 1,3-dipolar cycloaddition or nitrile oxide cycloaddition, followed by the introduction of the piperidine ring. The trifluoromethyl group could be introduced using a variety of methods, including nucleophilic substitution or addition reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the isoxazole and piperidine rings, along with the trifluoromethyl group. The exact three-dimensional structure would depend on the specific stereochemistry at the carbon atoms .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the isoxazole and piperidine rings, as well as the trifluoromethyl group. The isoxazole ring is electron-deficient and could undergo electrophilic substitution reactions. The piperidine ring, being a secondary amine, could participate in reactions such as alkylation, acylation, and nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase its lipophilicity, potentially enhancing its ability to cross biological membranes .Wirkmechanismus
The mechanism of action of 3-methyl-5-((2-(trifluoromethyl)piperidin-1-yl)methyl)isoxazole is not fully understood. However, it is believed that the compound binds to proteins and enzymes, which alters their structure and function. In addition, this compound has been shown to inhibit the activity of certain enzymes, such as cytochrome P450, suggesting that it may have a direct effect on enzyme activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to inhibit the activity of certain enzymes, such as cytochrome P450, suggesting that it may have an effect on enzyme activity. In addition, this compound has been shown to bind to proteins and alter their structure and function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-methyl-5-((2-(trifluoromethyl)piperidin-1-yl)methyl)isoxazole in laboratory experiments include its high yield, low cost, and versatility. In addition, this compound is a relatively stable compound, making it ideal for long-term storage. However, the compound is not water soluble, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for 3-methyl-5-((2-(trifluoromethyl)piperidin-1-yl)methyl)isoxazole research. These include further studies of the compound’s mechanism of action, further studies of its biochemical and physiological effects, and further studies of its potential applications in drug development. In addition, further research could be conducted to develop new synthesis methods and to investigate the compound’s potential toxicity.
Synthesemethoden
3-methyl-5-((2-(trifluoromethyl)piperidin-1-yl)methyl)isoxazole can be synthesized through a variety of methods, including the reaction of 2-trifluoromethylpiperidine with formaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction yields this compound in high yields. Other methods, such as the reaction of 2-trifluoromethylpiperidine with ethyl chloroformate, have also been developed to synthesize this compound.
Wissenschaftliche Forschungsanwendungen
3-methyl-5-((2-(trifluoromethyl)piperidin-1-yl)methyl)isoxazole is a versatile compound that can be used in a variety of scientific research applications. It has been used in studies of enzyme inhibition, as a fluorescent probe, and as a model compound for studying the structure and function of proteins. This compound has also been used to study the binding of drugs to proteins, and it has been used to study the structure and function of the enzyme cytochrome P450.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-methyl-5-[[2-(trifluoromethyl)piperidin-1-yl]methyl]-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N2O/c1-8-6-9(17-15-8)7-16-5-3-2-4-10(16)11(12,13)14/h6,10H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGHIBKVKICGGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CN2CCCCC2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2-phenylbutanamide](/img/structure/B6428412.png)
![N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B6428417.png)
![N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-1H-indole-2-carboxamide](/img/structure/B6428419.png)
![3-chloro-4-fluoro-N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide](/img/structure/B6428449.png)
![N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B6428459.png)
![N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6428461.png)
![2-(benzylsulfanyl)-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B6428462.png)
![N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}naphthalene-1-carboxamide](/img/structure/B6428466.png)
![3-chloro-4-fluoro-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide](/img/structure/B6428472.png)
![N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}naphthalene-1-sulfonamide](/img/structure/B6428477.png)
![4-methyl-1-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B6428484.png)
![4-[(oxan-4-yl)methyl]morpholine](/img/structure/B6428503.png)

